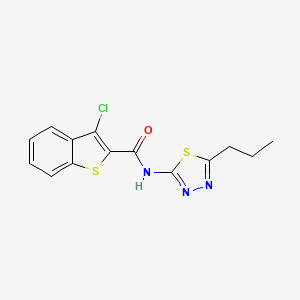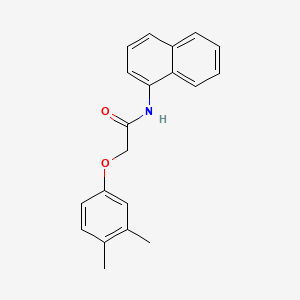
4-(2,5-dimethylphenyl)-N-(4-fluorophenyl)-4-oxobutanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2,5-dimethylphenyl)-N-(4-fluorophenyl)-4-oxobutanamide is a chemical compound that belongs to the class of amides. It is commonly known as Dibenzoylmethane (DBM) and has been studied for its potential applications in various fields, including scientific research.
Mécanisme D'action
The mechanism of action of 4-(2,5-dimethylphenyl)-N-(4-fluorophenyl)-4-oxobutanamide is not fully understood, but it is believed to act through multiple pathways. 4-(2,5-dimethylphenyl)-N-(4-fluorophenyl)-4-oxobutanamide has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which regulates the expression of antioxidant enzymes and protects cells from oxidative stress. 4-(2,5-dimethylphenyl)-N-(4-fluorophenyl)-4-oxobutanamide has also been found to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cancer.
Biochemical and Physiological Effects:
4-(2,5-dimethylphenyl)-N-(4-fluorophenyl)-4-oxobutanamide has been shown to have a variety of biochemical and physiological effects. It has been found to increase the expression of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT), which protect cells from oxidative stress. 4-(2,5-dimethylphenyl)-N-(4-fluorophenyl)-4-oxobutanamide has also been found to inhibit the expression of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), which are involved in the pathogenesis of various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
4-(2,5-dimethylphenyl)-N-(4-fluorophenyl)-4-oxobutanamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It has been extensively studied and its properties are well characterized. However, 4-(2,5-dimethylphenyl)-N-(4-fluorophenyl)-4-oxobutanamide has some limitations for lab experiments. It is insoluble in water and has low bioavailability, which can limit its efficacy in vivo. It can also exhibit cytotoxic effects at high concentrations, which can affect the interpretation of experimental results.
Orientations Futures
There are several future directions for the study of 4-(2,5-dimethylphenyl)-N-(4-fluorophenyl)-4-oxobutanamide. One direction is to explore its potential applications in the treatment of various diseases, including cancer, inflammation, and neurodegenerative diseases. Another direction is to improve its bioavailability and efficacy in vivo, for example, by developing novel formulations or delivery systems. Additionally, further studies are needed to elucidate the mechanism of action of 4-(2,5-dimethylphenyl)-N-(4-fluorophenyl)-4-oxobutanamide and its interactions with other molecules and pathways.
Méthodes De Synthèse
4-(2,5-dimethylphenyl)-N-(4-fluorophenyl)-4-oxobutanamide can be synthesized through a variety of methods, including the Claisen-Schmidt condensation reaction between benzil and benzoyl chloride in the presence of a strong base such as sodium hydroxide. Another method involves the reaction of benzil with benzoyl isocyanate in the presence of a tertiary amine such as triethylamine. The yield of 4-(2,5-dimethylphenyl)-N-(4-fluorophenyl)-4-oxobutanamide can be improved by using different solvents and reaction conditions.
Applications De Recherche Scientifique
4-(2,5-dimethylphenyl)-N-(4-fluorophenyl)-4-oxobutanamide has been extensively studied for its potential applications in various fields of scientific research. It has been shown to possess antioxidant, anti-inflammatory, and anticancer properties. 4-(2,5-dimethylphenyl)-N-(4-fluorophenyl)-4-oxobutanamide has been found to inhibit the growth of cancer cells in vitro and in vivo, and its anticancer effects have been attributed to its ability to induce apoptosis and inhibit cell proliferation.
Propriétés
IUPAC Name |
4-(2,5-dimethylphenyl)-N-(4-fluorophenyl)-4-oxobutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FNO2/c1-12-3-4-13(2)16(11-12)17(21)9-10-18(22)20-15-7-5-14(19)6-8-15/h3-8,11H,9-10H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFXYJOOAZUPPCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(=O)CCC(=O)NC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
1 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47198413 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
4-(2,5-dimethylphenyl)-N-(4-fluorophenyl)-4-oxobutanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-benzyl-2-{[4-methyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5882046.png)
![N-(2-chlorophenyl)-2-[(2-methylbenzyl)thio]acetamide](/img/structure/B5882050.png)
![N-[2-(acetylamino)phenyl]butanamide](/img/structure/B5882054.png)

![1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-4-piperidinecarboxamide](/img/structure/B5882074.png)
![N'-[1-(4-methoxy-3-nitrophenyl)ethylidene]-2-[2-nitro-4-(1,1,3,3-tetramethylbutyl)phenoxy]acetohydrazide](/img/structure/B5882075.png)

![1-[(4-bromo-1-naphthyl)sulfonyl]-1H-imidazole](/img/structure/B5882090.png)
![N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)acetamide](/img/structure/B5882094.png)
![N,N-diethyl-N'-[4-(5-mercapto-1,3,4-oxadiazol-2-yl)phenyl]thiourea](/img/structure/B5882107.png)

